molecular formula C11H16N2 B13603573 4-Methyl-3-(piperidin-2-yl)pyridine

4-Methyl-3-(piperidin-2-yl)pyridine

Cat. No.: B13603573
M. Wt: 176.26 g/mol
InChI Key: FJAXUZHERZBUBW-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated systems and advanced catalytic processes can enhance the efficiency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-3-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Piperidine: A simple heterocyclic amine with a similar structure but lacking the pyridine ring.

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring, but without the piperidine moiety.

    4-Methylpyridine: Similar to 4-Methyl-3-(piperidin-2-yl)pyridine but without the piperidine substitution.

Uniqueness: this compound is unique due to the combination of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-3-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3

InChI Key

FJAXUZHERZBUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCCN2

Origin of Product

United States

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